molecular formula C6H11FO5 B017254 4-Fluoro-4-deoxy-D-galactopyranose CAS No. 40010-20-6

4-Fluoro-4-deoxy-D-galactopyranose

Cat. No.: B017254
CAS No.: 40010-20-6
M. Wt: 182.15 g/mol
InChI Key: FIHYONSINSKFAH-UHFFFAOYSA-N
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Description

4-Fluoro-4-deoxy-D-galactopyranose is a chemically modified sugar analog. The modification at the C-4 position with a fluorine atom creates a unique compound that can serve as a substrate or inhibitor for certain biochemical processes. This compound is used in various fields, including medicinal chemistry and biochemistry.

Preparation Methods

The synthesis of 4-Fluoro-4-deoxy-D-galactopyranose involves the fluorination of D-galactopyranose at the C-4 position. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent . The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

4-Fluoro-4-deoxy-D-galactopyranose undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of deoxy derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon, often using reagents like sodium azide or thiols.

Scientific Research Applications

4-Fluoro-4-deoxy-D-galactopyranose has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is utilized in glycobiology research to study the structure, synthesis, and biological roles of sugars.

    Medicine: It serves as a potential inhibitor for enzymes involved in carbohydrate metabolism, making it a candidate for drug development.

    Industry: The compound is used in the production of various biochemical reagents and as a substrate in enzymatic reactions.

Mechanism of Action

The mechanism of action of 4-Fluoro-4-deoxy-D-galactopyranose involves its interaction with specific enzymes and proteins. The fluorine atom at the C-4 position can mimic the hydroxyl group, allowing the compound to act as a competitive inhibitor for certain enzymes. This inhibition can affect various biochemical pathways, including those involved in carbohydrate metabolism.

Comparison with Similar Compounds

4-Fluoro-4-deoxy-D-galactopyranose can be compared with other similar compounds, such as:

    4-Deoxy-4-fluoro-D-glucopyranose: Similar in structure but differs in the orientation of the hydroxyl groups.

    4-Deoxy-4-fluoro-D-mannopyranose: Another analog with a different configuration of hydroxyl groups.

The uniqueness of this compound lies in its specific fluorination at the C-4 position, which imparts distinct biochemical properties and makes it a valuable tool in research and industrial applications.

Properties

IUPAC Name

5-fluoro-6-(hydroxymethyl)oxane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-3-2(1-8)12-6(11)5(10)4(3)9/h2-6,8-11H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHYONSINSKFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395472
Record name 5-fluoro-6-(hydroxymethyl)oxane-2,3,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40010-20-6
Record name 5-fluoro-6-(hydroxymethyl)oxane-2,3,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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